

Spectral Analysis of 2-Iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodophenol**

Cat. No.: **B132878**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-iodophenol** (o-iodophenol), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols and a logical workflow for spectral analysis.

Quantitative Spectral Data

The following tables summarize the key spectral data for **2-iodophenol**.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for **2-Iodophenol**.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-6	7.650	dd	J = 8.0, 1.4
H-4	7.234	ddd	J = 8.2, 7.2, 1.5
H-3	6.992	dd	J = 8.2, 0.2
H-5	6.670	ddd	J = 8.0, 7.2, 1.5
-OH	5.34	s	

[Data sourced from ChemicalBook.[\[1\]](#)[\[2\]](#)]

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for **2-Iodophenol**.

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (C-OH)	155.1
C-6	139.6
C-4	129.5
C-5	122.5
C-3	115.6
C-2 (C-I)	85.9

[Data sourced from SpectraBase.[\[3\]](#)]

Mass Spectrometry Data

Table 3: Mass Spectrometry Fragmentation Data for **2-Iodophenol**.

m/z	Relative Intensity (%)	Proposed Fragment
220	100	[M] ⁺ (Molecular Ion)
93	~40	[M - I] ⁺
65	~80	[C ₅ H ₅] ⁺
39	~35	[C ₃ H ₃] ⁺

[Data sourced from NIST

WebBook and PubChem.[\[4\]](#)[\[5\]](#)]

Infrared (IR) Spectral Data

Table 4: Key Infrared Absorption Bands for **2-Iodophenol**.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3500 (broad)	O-H stretch (phenolic)
~3050	C-H stretch (aromatic)
~1580, 1470, 1440	C=C stretch (aromatic ring)
~1280	C-O stretch (phenolic)
~750	C-H bend (ortho-disubstituted aromatic)

[Data sourced from NIST WebBook.[\[6\]](#)]

Experimental Protocols

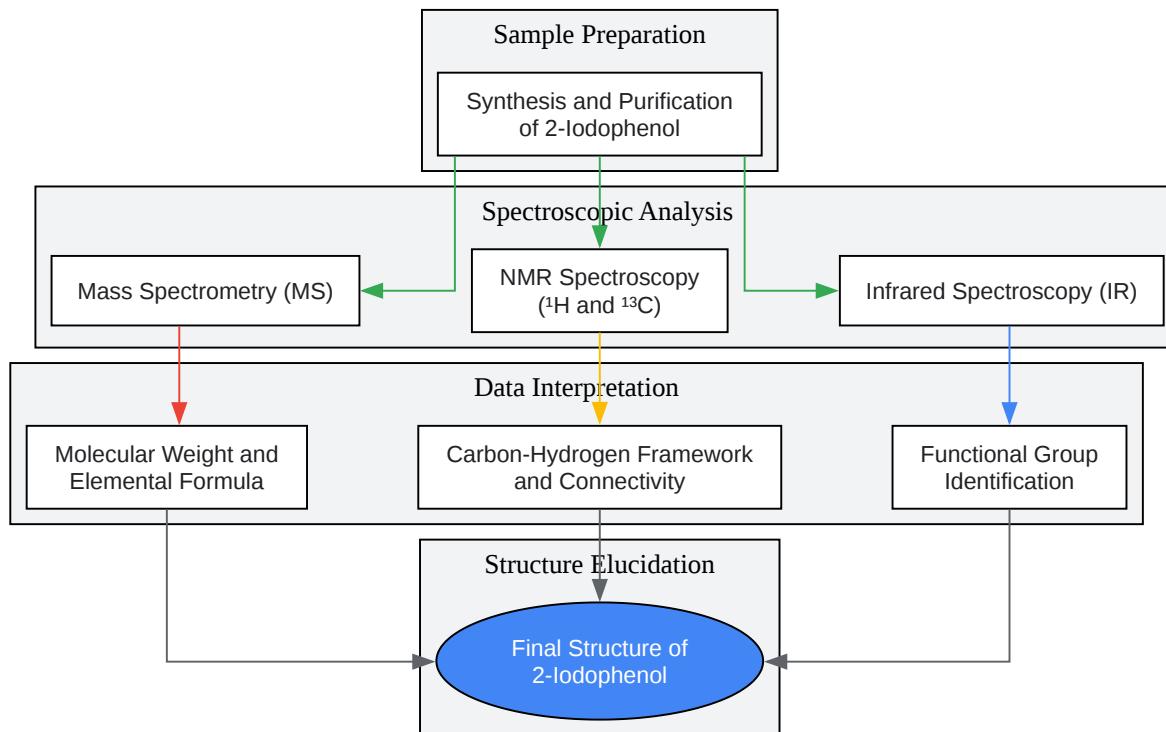
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2-iodophenol** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were acquired on a 400 MHz NMR spectrometer.
[\[1\]](#)[\[2\]](#)[\[7\]](#)
- ^1H NMR Acquisition: The spectrum was acquired at room temperature. A standard pulse sequence was used, and the data was processed with Fourier transformation.
- ^{13}C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans were accumulated to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)


- Sample Introduction: The sample was introduced into the mass spectrometer, likely via a gas chromatograph (GC-MS) to ensure purity and vaporization.
- Ionization: Electron Ionization (EI) was used, with an electron energy of 70 eV.[\[8\]](#) This hard ionization technique leads to the formation of a molecular ion and characteristic fragment ions.
- Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: The IR spectrum was obtained from a solution of **2-iodophenol**. The sample was dissolved in carbon tetrachloride (CCl_4) for the $3800\text{-}1330\text{ cm}^{-1}$ region and in carbon disulfide (CS_2) for the $1330\text{-}400\text{ cm}^{-1}$ region.[\[6\]](#)
- Instrumentation: The spectrum was recorded on a dispersive IR spectrometer.[\[6\]](#)
- Data Acquisition: The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in a spectrum of transmittance or absorbance versus wavenumber.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like **2-iodophenol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodophenol(533-58-4) ^{13}C NMR spectrum [chemicalbook.com]

- 2. 2-Iodophenol(533-58-4) 1H NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2-Iodophenol | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 2-iodo- [webbook.nist.gov]
- 6. Phenol, 2-iodo- [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [Spectral Analysis of 2-Iodophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b132878#2-iodophenol-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b132878#2-iodophenol-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com